3-(2-Chloroacetyl)-1-(2-methylpropyl)urea
Overview
Description
3-(2-Chloroacetyl)-1-(2-methylpropyl)urea is an organic compound characterized by the presence of a chloroacetyl group and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloroacetyl)-1-(2-methylpropyl)urea typically involves the reaction of 2-chloroacetyl chloride with 1-(2-methylpropyl)urea. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-Chloroacetyl chloride+1-(2-methylpropyl)urea→this compound+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloroacetyl)-1-(2-methylpropyl)urea can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding acids or amines.
Oxidation and Reduction: The urea moiety can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in solvents like dimethylformamide (DMF) or acetonitrile.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous media.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.
Major Products
Nucleophilic Substitution: Substituted ureas or thioureas.
Hydrolysis: Corresponding acids or amines.
Oxidation and Reduction: Modified urea derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(2-Chloroacetyl)-1-(2-methylpropyl)urea is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for creating diverse chemical entities.
Biology
In biological research, this compound can be used to study enzyme inhibition and protein interactions due to its ability to form covalent bonds with nucleophilic sites on proteins.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential as therapeutic agents, particularly as inhibitors of specific enzymes or receptors.
Industry
Industrially, this compound can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 3-(2-Chloroacetyl)-1-(2-methylpropyl)urea involves the formation of covalent bonds with nucleophilic sites on target molecules. This can lead to the inhibition of enzyme activity or modification of protein function. The chloroacetyl group is particularly reactive, allowing it to interact with thiol or amine groups on proteins, thereby altering their activity.
Comparison with Similar Compounds
Similar Compounds
3-(2-Bromoacetyl)-1-(2-methylpropyl)urea: Similar structure but with a bromoacetyl group instead of a chloroacetyl group.
3-(2-Iodoacetyl)-1-(2-methylpropyl)urea: Contains an iodoacetyl group, offering different reactivity.
3-(2-Fluoroacetyl)-1-(2-methylpropyl)urea: Features a fluoroacetyl group, which can influence its chemical behavior.
Uniqueness
3-(2-Chloroacetyl)-1-(2-methylpropyl)urea is unique due to the specific reactivity of the chloroacetyl group, which provides a balance between reactivity and stability. This makes it particularly useful in synthetic applications where controlled reactivity is desired.
Properties
IUPAC Name |
2-chloro-N-(2-methylpropylcarbamoyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClN2O2/c1-5(2)4-9-7(12)10-6(11)3-8/h5H,3-4H2,1-2H3,(H2,9,10,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMOFVMEIKWYJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)NC(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301213459 | |
Record name | 2-Chloro-N-[[(2-methylpropyl)amino]carbonyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301213459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
560995-27-9 | |
Record name | 2-Chloro-N-[[(2-methylpropyl)amino]carbonyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=560995-27-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-N-[[(2-methylpropyl)amino]carbonyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301213459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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